

Application Notes and Protocols: CRISPR Screen to Identify Sensitizers to ATR-IN-30

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Compound of Interest

Compound Name: ATR-IN-30

Cat. No.: B12372305

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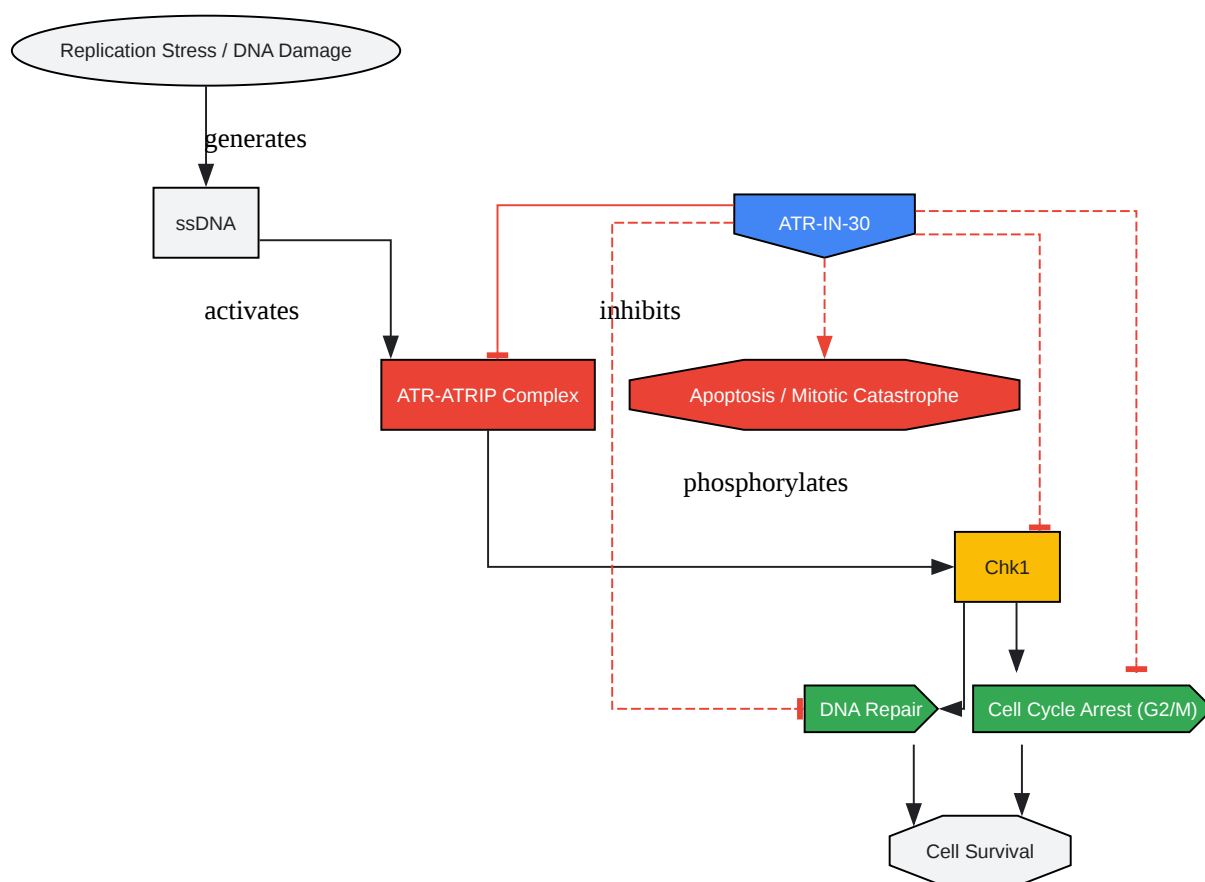
Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2] Cancer cells, often characterized by increased replication stress due to oncogene activation and the loss of cell cycle checkpoints, exhibit a heightened dependence on the ATR signaling pathway for survival.[1][3] This dependency makes ATR an attractive therapeutic target. ATR inhibitors capitalize on this by disrupting this critical signaling cascade, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with high levels of replication stress.[1][4]

This document provides a detailed protocol for conducting a pooled, negative-selection (dropout) CRISPR-Cas9 knockout screen to identify genes that act as synergistic partners for the ATR inhibitor, **ATR-IN-30**. While **ATR-IN-30** is a selective ATR ligand used in the synthesis of ATR PROTACs, the principles and methods outlined here are based on extensive research from CRISPR screens performed with other well-characterized ATR inhibitors, such as AZD6738 and VE-821, and are readily adaptable for **ATR-IN-30**. [5][6][7] Identifying genes whose loss sensitizes cancer cells to ATR inhibition can uncover novel therapeutic strategies and provide valuable insights into the mechanisms of sensitivity and resistance.[1][3]

Signaling Pathway and Mechanism of Action

ATR is a serine/threonine-specific protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate in DNA damage repair and at stalled replication forks.[8] Upon activation, ATR, in partnership with its obligate partner ATRIP, initiates a signaling cascade by phosphorylating a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1][2][8] This leads to cell cycle arrest, typically at the G2/M transition, allowing time for DNA repair.[4] ATR inhibitors block the kinase activity of ATR, preventing the phosphorylation of Chk1 and other substrates. This abrogates the cell cycle checkpoint and forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[2][4]

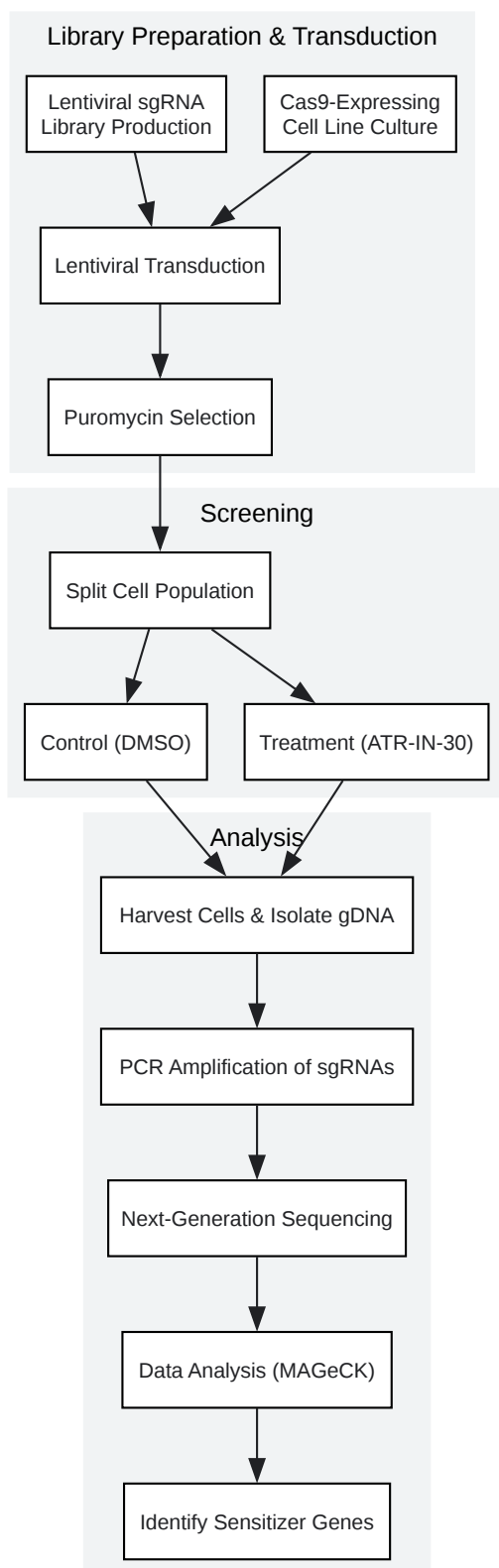


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ATR Signaling Pathway and Inhibition.

Experimental Workflow for CRISPR Screen

A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that, when inactivated, sensitize cells to a particular drug. The general workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, treating the cell population with the drug of interest (in this case, **ATR-IN-30**), and then identifying the sgRNAs that are depleted in the drug-treated population compared to a control population.



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CRISPR-Cas9 Screen Experimental Workflow.

Data Presentation: Potential Sensitizer Genes to ATR Inhibition

The following table summarizes genes identified in various genome-wide CRISPR screens as sensitizers to different ATR inhibitors. These represent promising candidates for validation in the context of **ATR-IN-30** treatment.

Gene	Function	ATR Inhibitor Used in Screen	Cell Lines	Reference
RNASEH2B	Component of Ribonuclease H2 complex, involved in DNA replication and repair.	AZD6738	293A, HCT116, MCF10A	[6] [9] [10]
ATM	Serine/threonine kinase, key regulator of the DNA damage response.	AZD6738	Soft-tissue sarcoma models	[3]
THRAP3	Component of the Mediator complex, involved in transcription and DNA repair.	AZD6738	Soft-tissue sarcoma models	[3]
POLE3/POLE4	Subunits of DNA polymerase epsilon, involved in DNA replication and repair.	VE-821, AZD6738	HCT116, HeLa, RPE1-hTERT p53-/-	[3] [7]
CDC25A	Phosphatase that activates cyclin-dependent kinases to promote cell cycle progression.	VE-822	HeLa, MCF10A	[11] [12]

LUC7L3	Pre-mRNA splicing factor, loss suppresses apoptosis.	VE-822, AZD6738	HeLa, MCF10A	[13]
MED12	Component of the Mediator complex, regulates transcription.	VE-822, AZD6738	HeLa, MCF10A	[13]
LIAS	Lipoic acid synthetase, involved in mitochondrial metabolism.	VE-822, AZD6738	HeLa, MCF10A	[13]

Experimental Protocols

Cell Line and Reagents

- Cell Line: A cancer cell line stably expressing Cas9 is required. The choice of cell line should be relevant to the intended therapeutic application.
- sgRNA Library: A genome-wide human CRISPR knockout library (e.g., Brunello, TKOv3) is recommended.[\[6\]](#)[\[13\]](#)
- **ATR-IN-30**: Synthesized and quality-controlled. A dose-response curve should be established to determine the optimal concentration for the screen (typically IC20-IC50).
- Control: DMSO as a vehicle control.
- Reagents: Standard cell culture media, fetal bovine serum (FBS), antibiotics (puromycin), polybrene, lentivirus production reagents, DNA extraction kits, PCR reagents, and reagents for next-generation sequencing.

Lentiviral sgRNA Library Production

- Amplify the sgRNA library plasmids in E. coli and purify the plasmid DNA.

- Co-transfect the library plasmids with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
- Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
- Pool and concentrate the viral supernatant.
- Titer the virus to determine the multiplicity of infection (MOI).

CRISPR Screen Execution

- Transduction: Transduce the Cas9-expressing cell line with the pooled sgRNA lentiviral library at a low MOI (<0.3) to ensure that most cells receive a single sgRNA. A library coverage of at least 200-500 cells per sgRNA should be maintained throughout the screen.
[7]
- Selection: Select for transduced cells using puromycin. The concentration and duration of selection should be optimized for the specific cell line.
- Initial Time Point (T0): Harvest a representative population of cells after selection to serve as the baseline for sgRNA representation.
- Drug Treatment: Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined concentration of **ATR-IN-30**.
- Passaging: Continue to culture and passage the cells for a duration that allows for sufficient dropout of sensitized cells (typically 12-18 days), maintaining library coverage at each passage.[7]
- Final Time Point: Harvest cells from both the control and treatment arms for genomic DNA extraction.

Data Analysis

- Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0 and final time point cell pellets.
- sgRNA Amplification: Use PCR to amplify the sgRNA sequences from the genomic DNA.

- Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the abundance of each sgRNA in each sample.
- Bioinformatic Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[\[14\]](#)
 - Normalize the read counts for each sgRNA.
 - Compare the sgRNA abundance in the **ATR-IN-30** treated samples to the DMSO control samples.
 - Identify sgRNAs that are significantly depleted in the treated population.
 - Rank genes based on the depletion of their corresponding sgRNAs to identify top sensitizer hits.

Validation of Hits

It is crucial to validate the top candidate genes identified from the CRISPR screen. This can be achieved through:

- Individual Gene Knockout: Generate cell lines with knockouts of the candidate genes using individual sgRNAs and confirm sensitization to **ATR-IN-30** through cell viability assays.
- Competitive Growth Assays: Co-culture wild-type and knockout cells and monitor their relative abundance over time in the presence and absence of **ATR-IN-30**.
- Mechanistic Studies: Investigate the underlying biological mechanisms by which the loss of the candidate gene sensitizes cells to ATR inhibition. This could involve assessing DNA damage levels, cell cycle progression, and apoptosis.

Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify novel synergistic partners for the ATR inhibitor, **ATR-IN-30**. By systematically identifying genes whose loss sensitizes cancer cells to ATR inhibition, this approach can uncover new therapeutic strategies and provide valuable insights into the mechanisms of ATR inhibitor sensitivity and resistance.[\[1\]](#)[\[3\]](#) Rigorous validation of the

identified hits is essential to confirm the synergistic interactions and to advance the most promising combinations towards further preclinical and clinical development.

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